molecular formula C24H21NO8 B264511 1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

Numéro de catalogue B264511
Poids moléculaire: 451.4 g/mol
Clé InChI: YXSFJCWNJYEKHZ-FBHDLOMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid, commonly known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of compounds known as benzodioxole derivatives, which have been extensively studied for their pharmacological properties.

Mécanisme D'action

The exact mechanism of action of BDP-9066 is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain. Studies have shown that BDP-9066 can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognitive function. BDP-9066 has also been shown to modulate the activity of certain receptors in the brain, including N-methyl-D-aspartate (NMDA) and alpha7 nicotinic acetylcholine receptors, which are involved in learning and memory.
Biochemical and physiological effects:
BDP-9066 has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BDP-9066 can reduce oxidative stress and inflammation in the brain, which are believed to be important factors in the development of neurodegenerative diseases. BDP-9066 has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which are important for mood regulation and cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BDP-9066 is its high yield and purity, which makes it an ideal compound for further studies. BDP-9066 has also been shown to be well-tolerated in animal models, with no significant adverse effects observed. However, one of the limitations of BDP-9066 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research on BDP-9066. One area of interest is the potential use of BDP-9066 in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new formulations of BDP-9066 that can improve its solubility and bioavailability. Finally, there is also interest in exploring the potential use of BDP-9066 in combination with other drugs or therapies for the treatment of neurodegenerative diseases.

Méthodes De Synthèse

BDP-9066 can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-hydroxy-3-methoxybenzaldehyde, followed by a series of reactions involving piperidine, acetic anhydride, and p-toluenesulfonic acid. The final product is obtained in high yield and purity, making it an attractive compound for further studies.

Applications De Recherche Scientifique

BDP-9066 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that BDP-9066 has neuroprotective effects and can improve cognitive function in animal models of these diseases.

Propriétés

Nom du produit

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

Formule moléculaire

C24H21NO8

Poids moléculaire

451.4 g/mol

Nom IUPAC

1-[2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H21NO8/c26-22(25-7-5-15(6-8-25)24(28)29)12-30-16-2-3-17-19(11-16)33-21(23(17)27)10-14-1-4-18-20(9-14)32-13-31-18/h1-4,9-11,15H,5-8,12-13H2,(H,28,29)/b21-10-

Clé InChI

YXSFJCWNJYEKHZ-FBHDLOMBSA-N

SMILES isomérique

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

SMILES canonique

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.